molecular formula C18H14Cl4N2O B1215869 Isoconazole CAS No. 27523-40-6

Isoconazole

Cat. No. B1215869
CAS RN: 27523-40-6
M. Wt: 416.1 g/mol
InChI Key: MPIPASJGOJYODL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Isoconazole and its analogs involves complex chemical processes aimed at achieving the desired antifungal activity and pharmacokinetic properties. Notably, the synthesis of diastereomeric ketoconazole analogs, which are structurally related to Isoconazole, has been explored to understand the relationship between structure and antifungal activity. These syntheses involve the creation of trans-isomers and their corresponding derivatives, characterized by their carbon-13 NMR spectra (Chapman et al., 1990). Additionally, the development of efficient synthesis methods for bis-isoxazole ethers via 1,3-dipolar cycloaddition catalyzed by Zn/Zn2+ highlights the synthetic versatility and potential antifungal activities of isoxazole derivatives (Zhang et al., 2015).

Molecular Structure Analysis

Isoconazole's molecular structure is crucial for its antifungal activity. The structure-activity relationship (SAR) of various isoxazole derivatives, including those related to Isoconazole, has been extensively studied. For instance, a diversity-oriented synthesis approach of pyrazoles derivatives from flavones and isoflavones led to the discovery of compounds with significant antifungal effects against Candida albicans, demonstrating the impact of molecular modifications on antifungal efficacy (Cui et al., 2018).

Chemical Reactions and Properties

Isoconazole's chemical reactions and properties are influenced by its isoxazole core, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The preparation methods and reactions of isoxazoles, including those relevant to Isoconazole, have been described in literature, focusing on efficient approaches such as condensation of hydroxylamine with 1,3-dielectrophiles and reactions of nitrile oxides with alkenes and alkynes (Galenko et al., 2015).

Physical Properties Analysis

The physical properties of Isoconazole, such as solubility, melting point, and crystalline structure, play a significant role in its formulation and efficacy as an antifungal agent. A study on the forced degradation of Isoconazole nitrate in bulk drug and cream formulations provides insights into its stability under various conditions, highlighting its physical properties' impact on its pharmaceutical applications (von Ahn & Santos, 2012).

Chemical Properties Analysis

Isoconazole's chemical properties, including its reactivity and stability, are essential for its effectiveness and shelf life. The synthesis and characterization of some Isoxazole derivatives for antimicrobial activity illustrate the chemical versatility and potential of isoxazole compounds. These derivatives exhibit promising antibacterial and antifungal activities, underscoring the importance of chemical properties in the development of antifungal agents (Umakant et al., 2018).

Scientific Research Applications

  • Pharmaceutical Field - Antifungal Agent

    • Isoconazole is a broad-spectrum antifungal agent effective against a wide range of fungi, including dermatophytes, yeasts, and molds .
    • Isoconazole’s mechanism of action is based on inhibition of the synthesis of ergosterol, an important component of the fungal cell membrane .
    • It is used in pharmaceutical preparations as nitrate salts and is the active pharmaceutical ingredient in the topical drugs Travocort and Travogen .
  • Chemical Analysis - Spectroscopic Studies

    • Isoconazole has been studied using spectroscopic methods, including FT-IR, UV-vis, and 1H NMR .
    • These studies compare the experimental spectra of isoconazole with density functional theory (DFT) calculations .
    • The results show that the DFT formalism, particularly the B3LYP functional, gives an accurate description of the isoconazole chemical shifts .
  • Chiral Separation and Analysis

    • The determination and separation of enantiomers is an important topic of research in various fields .
    • Although these compounds possess identical physicochemical properties, a pair of enantiomers often has different pharmacological, toxicological, and metabolic activities .
    • Chiral discrimination by using chromatographic and electromigration techniques has become an urgent need in the pharmaceutical field .
  • Structural and Spectroscopic Studies

    • Isoconazole has been studied using various spectroscopic methods, including FT-IR, UV-vis, and 1H NMR .
    • These studies compare the experimental spectra of isoconazole with density functional theory (DFT) calculations .
    • The results show that the DFT formalism, particularly the B3LYP functional, gives an accurate description of the isoconazole chemical shifts .
  • Drug Discovery and Development

    • Isoconazole is often used in drug discovery and development as a reference compound for the development of new antifungal agents .
    • It serves as a benchmark for evaluating the efficacy and safety of new compounds .
  • Pharmacokinetic Studies

    • Isoconazole is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion .
    • These studies help to optimize the dosage and administration route of isoconazole .
  • Theoretical Studies

    • Isoconazole has been the subject of theoretical studies comparing the experimental FT-IR, UV-vis, and 1H NMR spectra of isoconazole with density functional theory (DFT) calculations .
    • These studies provide valuable insights into the structural and spectroscopic properties of Isoconazole .
  • Drug Discovery: Computational and Experimental Aspects

    • Isoconazole can be used in drug discovery research, particularly in the development of new antifungal drugs .
    • Theoretical studies and computational models can help understand the drug’s mechanism of action and predict its behavior in biological systems .
  • Pharmacology and Toxicology

    • Isoconazole can be used in pharmacological and toxicological studies to understand its effects on the body and its potential side effects .
    • These studies can help optimize the drug’s use and manage potential risks .

Future Directions

Isoconazole has been effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids . The rapid improvement observed with Isoconazole treatment, combined with favourable safety and tolerability, results in higher patient satisfaction, and therefore, can be an effective tool to increase treatment adherence in patients with dermatomycoses accompanied by inflammatory signs and symptoms .

properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIPASJGOJYODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24168-96-5 (nitrate)
Record name Isoconazole [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID7045447
Record name Isoconazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoconazole

CAS RN

27523-40-6
Record name Isoconazole
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Record name Isoconazole [USAN:INN:BAN]
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Record name Isoconazole
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Record name Isoconazole
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Record name Isoconazole
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Record name ISOCONAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,940
Citations
B Drabińska, K Dettlaff, T Ratajczak… - International Journal of …, 2022 - mdpi.com
… for isoconazole or bifonazole, respectively. The reason for the difference in the UV-vis spectra of isoconazole … an accurate description of the isoconazole and bifonazole chemical shifts. …
Number of citations: 1 www.mdpi.com
GM Dulcevscaia, VC Kravtsov, FZ Macaev, GG Duca… - Polyhedron, 2013 - Elsevier
… isoconazole and two chloride ligands, whereas the Cu(II) atoms are coordinated by two N atoms from two isoconazole … well as the antifungal drug isoconazole were studied. Complexes …
Number of citations: 32 www.sciencedirect.com
S Veraldi - Mycoses, 2013 - Wiley Online Library
Fungal skin infections, or dermatomycoses, are associated with a broad range of pathogens. Involvement of gram‐positive bacteria is often suspected in dermatomycoses. Inflammation …
Number of citations: 32 onlinelibrary.wiley.com
VA Czaika, J Siebenbrock, F Czekalla, T Zuberbier… - Mycoses, 2013 - Wiley Online Library
Bacterial superinfections often occur in dermatomycoses, resulting in greatly inflamed or eczematous skin. The objective of this study was to evaluate the antibacterial efficacy of …
Number of citations: 17 onlinelibrary.wiley.com
FC Odds, CE Webster, AB Abbott - Journal of Antimicrobial …, 1984 - academic.oup.com
Nine new antifungal agents were tested for their activity in vitro in terms of relative inhibition factors (RIFs) against 26 isolates of Candida species, eight isolates of Aspergillus species …
Number of citations: 102 academic.oup.com
HC Gugnani, LE Akpata, MK Gugnani, R Srivastava - Mycoses, 1994 - Wiley Online Library
… The efficacy of isoconazole nitrate cream (TravogenR) and its combination with a cortico… The present study has demonstrated that isoconazole cream is highly effective for therapy of a …
Number of citations: 17 onlinelibrary.wiley.com
S Veraldi, MC Persico, R Schianchi - Journal of Drugs in …, 2012 - europepmc.org
Results Treatment results with the combination of isoconazole nitrate and diflucortolone valerate were superior regarding erythema and pruritus. Both erythema and pruritus resolved in …
Number of citations: 20 europepmc.org
F Gülüstan, MA Abakay, E Demir - American Journal of Otolaryngology, 2021 - Elsevier
… 1% isoconazole nitrate cream in the treatment of otomycosis. … Isoconazole nitrate (ISN) belongs to the azole class of … 1% isoconazole nitrate cream in the treatment of otomycosis. …
Number of citations: 4 www.sciencedirect.com
CS Bradbeer, RN Thin - Sexually Transmitted Infections, 1985 - sti.bmj.com
… econazole (2 X 150 mg pessaries) and isoconazole (2 X 300 mg pessaries) given as a once … for isoconazole, and at 28 days were 63.8% and 64.5% respectively. Though isoconazole …
Number of citations: 25 sti.bmj.com
F Kobaisi, E Sulpice, C Barette, N Fayyad… - International Journal of …, 2021 - mdpi.com
Xeroderma Pigmentosum protein C (XPC) is involved in recognition and repair of bulky DNA damage such as lesions induced by Ultra Violet (UV) radiation. XPC-mutated cells are, …
Number of citations: 5 www.mdpi.com

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